molecular formula C12H20O2Si B2359930 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol CAS No. 80180-46-7

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol

Cat. No.: B2359930
CAS No.: 80180-46-7
M. Wt: 224.375
InChI Key: LCTNVXUTAZVSEX-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of phenol, where the hydroxyl group is substituted with a tert-butyl dimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for phenols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol typically involves the reaction of phenol with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction setup .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is utilized in various scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol involves the protection of the phenol group. The TBDMS group stabilizes the phenol, preventing it from participating in reactions until the protecting group is removed. This allows for selective reactions to occur on other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is unique due to its silyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in organic synthesis where selective protection and deprotection of phenols are required .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTNVXUTAZVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80180-46-7
Record name 2-[(tert-butyldimethylsilyl)oxy]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of catechol (5.5 g; 50 mmol) in 20 mL of dimethylformamide was added imidazole (7.14 g; 105 mmol) and t-butyldimethylsilylchloride (7.53 g; 50 mmol). The reaction mixture was stirred for 3 hours after which time TLC showed the reaction to be complete. The reaction mixture was chromatographed directly onto silica gel and eluted with 5% ethyl acetate in hexane to give 7.4 g (66%) of the monosilyl catechol 16. NMR (CDCl3) δ6.963 (dd, J=8.0, 1.6 Hz, 1H, ArH), 6.891 (dt, J=8.0, 2.0 Hz, 1H, ArH), 6.847 (dd, J=8.0, 1.6 Hz, 1H, ArH), 6.773 (dt, J=7.6, 1.6 Hz, 1H, ArH), 5.518 (s, 1H, OH), 0.996 (s, 9H, CCH3), 0.252 (s, 6H, SiCH3); 13C NMR (CDCl3) δ147.250, 142.550, 122.143, 119.989, 117.835, 114.870, 25.730, 18.193, -4.322.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
66%

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